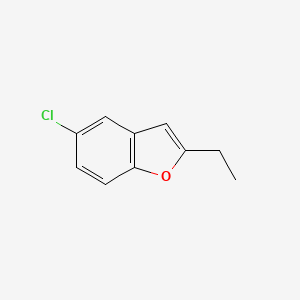
Niclosamide monohydrate
Overview
Description
Mechanism of Action
Target of Action
Niclosamide monohydrate primarily targets helminths, which are multicellular organisms that infect a large number of humans and cause a broad range of diseases . The drug is particularly effective against tapeworm infections, including Taenia saginata (Beef Tapeworm), Taenia solium (Pork Tapeworm), Diphyllobothrium latum (Fish Tapeworm), and Fasciolopsis buski (large intestinal fluke) .
Mode of Action
This compound interacts with its targets by inhibiting their metabolic processes. It is believed to work by inhibiting the enzyme cytochrome c oxidase in the mitochondria of tapeworm cells . This enzyme is responsible for the production of adenosine tri-phosphate (ATP), which is the primary energy source for cells . By blocking this enzyme, this compound disrupts the energy production of the helminths, leading to their death .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits glucose uptake, oxidative phosphorylation, and anaerobic metabolism in the tapeworm . This disturbance of crucial metabolic pathways prevents the creation of ATP, an essential molecule that supplies energy for metabolism . Additionally, this compound has been found to have effects on pathways related to inflammation and fibrosis .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its poor oral absorption due to its low solubility and metabolic instability . This limits its bioavailability and systemic treatment efficacy for cancer . A novel prodrug of this compound has been developed to improve its in vivo exposure and overcome these limitations .
Result of Action
The killed worms are then passed in the stool or sometimes destroyed in the intestine . At the cellular level, this compound neutralizes acidic membrane-bounded compartments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the extensive utilization and environmental pollution associated with this compound pose a potential hazard to both human health and the wellbeing of aquatic organisms .
Biochemical Analysis
Biochemical Properties
Niclosamide monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the vacuolar H±ATPase, an enzyme responsible for acidifying intracellular compartments. This compound acts as a proton carrier, neutralizing acidic endosomes and thereby inhibiting the replication of pH-dependent viruses . Additionally, it has been shown to downregulate androgen receptor variants in prostate cancer cells, highlighting its potential as an anticancer agent .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This inhibition leads to reduced cancer cell growth and increased apoptosis . Furthermore, this compound’s ability to neutralize acidic compartments within cells impacts processes such as endocytosis and autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the vacuolar H±ATPase, preventing the acidification of endosomes and lysosomes. This action disrupts the intracellular trafficking and maturation of viruses, thereby exerting its antiviral effects . Additionally, this compound acts as a protonophore, facilitating the transport of protons across membranes and neutralizing acidic compartments. This unique mechanism distinguishes it from other endosomal pH neutralizing agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Understanding the dosage thresholds and potential toxicities is crucial for optimizing its therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in pathways related to energy metabolism. For example, this compound has been shown to inhibit oxidative phosphorylation, leading to reduced ATP production and increased glycolysis . These metabolic alterations contribute to its anticancer and antiviral effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in acidic compartments, such as endosomes and lysosomes, where it exerts its primary effects . The localization and accumulation of this compound are essential for its therapeutic efficacy, as they determine its interaction with target biomolecules.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in acidic compartments, including endosomes and lysosomes, due to its protonophore activity . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY2353 monohydrate involves the reaction of 5-chlorosalicylic acid with thionyl chloride to form 5-chlorosalicyl chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline in the presence of a base to yield Niclosamide. The final step involves the crystallization of Niclosamide with water to obtain BAY2353 monohydrate .
Industrial Production Methods: Industrial production of BAY2353 monohydrate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: BAY2353 monohydrate can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The nitro group in BAY2353 monohydrate can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BAY2353 monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying nucleophilic substitution and reduction reactions.
Biology: Investigated for its antihelminthic properties and its ability to inhibit STAT3, making it a potential candidate for cancer research.
Medicine: Explored for its potential use in treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of anti-parasitic drugs and as a reference compound in quality control.
Comparison with Similar Compounds
Niclosamide: The parent compound of BAY2353 monohydrate, used for similar antihelminthic purposes.
Niclosamide olamine: A salt form of Niclosamide with enhanced solubility.
Niclosamide sodium: Another salt form with different pharmacokinetic properties.
Uniqueness: BAY2353 monohydrate is unique due to its specific inhibition of STAT3 and its ability to inhibit DNA replication in both cancer and parasitic cells. This dual action makes it a valuable compound in both cancer and parasitic infection research .
Properties
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXRPLQCPHTHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223608 | |
| Record name | Niclosamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73360-56-2 | |
| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclosamide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niclosamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73360-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOSAMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z25R1145 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between niclosamide anhydrate and niclosamide monohydrate?
A: Niclosamide can exist in both anhydrate and monohydrate forms. Anhydrates are crystal forms without water molecules incorporated into their structure, while monohydrates contain one water molecule per molecule of niclosamide within their crystal lattice [, ]. This difference in structure can affect their physical and chemical properties, such as solubility, dissolution rate, and stability [].
Q2: Are there different polymorphic forms of this compound?
A: Yes, this compound has been found to exist in at least two polymorphic forms, denoted as HA and HB []. These forms possess different arrangements of niclosamide and water molecules within their crystal lattices, leading to distinct dehydration pathways despite resulting in the same anhydrate form [].
Q3: How does the presence of solvents affect the crystallization of niclosamide?
A: Niclosamide can form solvates in the presence of certain solvents, such as methanol and acetonitrile [, ]. The solvent molecules interact with niclosamide through hydrogen bonding and influence the crystal packing arrangement. For example, in the methanol solvate, methanol molecules reside within channels formed by the herringbone arrangement of niclosamide molecules [].
Q4: Can this compound transform into other forms?
A: Yes, this compound can transform into other forms. For instance, the methanol solvate of niclosamide readily converts to this compound under ambient conditions due to the replacement of methanol molecules with water molecules from the air []. Additionally, both HA and HB forms of this compound can dehydrate to form the anhydrate form through different solid-state pathways [].
Q5: How does the structure of this compound compare to its methanol solvate?
A: Although initially thought to be isostructural, analysis reveals that this compound (HA) and the methanol solvate of niclosamide are not entirely structurally identical []. They share similar two-dimensional layers, but the arrangement of these layers differs between the two structures. This difference suggests the potential for polytypism in this compound HA [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)
![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)

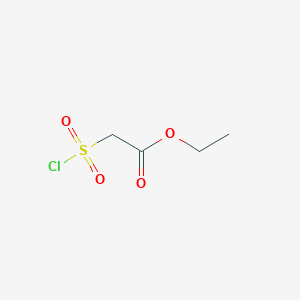
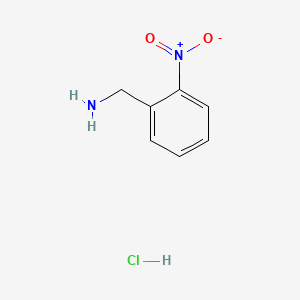
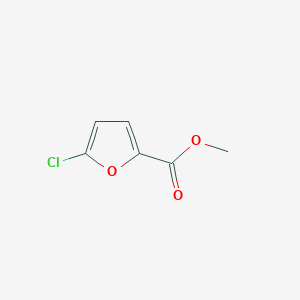
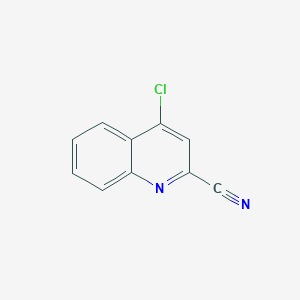
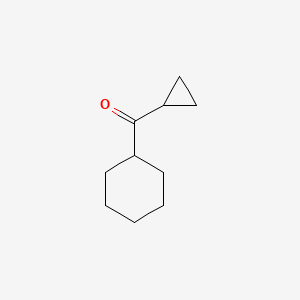
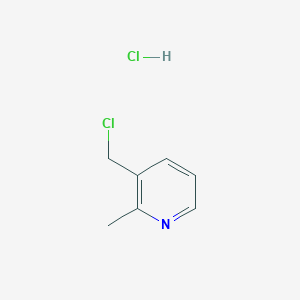
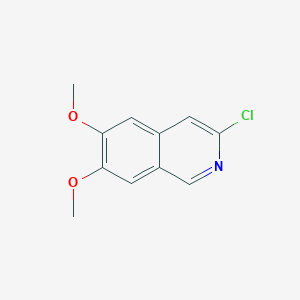
![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)
